molecular formula C7 H16 O3<br>C7H16O3 B092314 1-Ethoxy-2-(2-methoxyethoxy)ethane CAS No. 1002-67-1

1-Ethoxy-2-(2-methoxyethoxy)ethane

Cat. No.: B092314
CAS No.: 1002-67-1
M. Wt: 148.20 g/mol
InChI Key: CNJRPYFBORAQAU-UHFFFAOYSA-N
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Description

. It is characterized by its ethylene glycol, ethyl, and methyl functional groups. This compound is widely used as a solvent in various industries due to its excellent solvency properties .

Mechanism of Action

Target of Action

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether , is a chemical compound with the molecular formula C7H16O3 . .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature . This physical property may influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a chemical compound. For this compound, it’s known that the compound should be stored in a dry, room temperature environment . .

Chemical Reactions Analysis

Comparison with Similar Compounds

Diethylene glycol ethyl methyl ether is unique compared to other similar compounds due to its specific combination of ethylene glycol, ethyl, and methyl functional groups. Similar compounds include:

Diethylene glycol ethyl methyl ether stands out due to its balanced solvency and reactivity, making it suitable for a wide range of applications in various fields .

Properties

IUPAC Name

1-(2-ethoxyethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-3-9-6-7-10-5-4-8-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJRPYFBORAQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883636
Record name Ethane, 1-ethoxy-2-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883636
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethane, 1-ethoxy-2-(2-methoxyethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1002-67-1
Record name Diethylene glycol methyl ethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethylene glycol ethyl methyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylene glycol ethyl methyl ether
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Record name Ethane, 1-ethoxy-2-(2-methoxyethoxy)-
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Record name Ethane, 1-ethoxy-2-(2-methoxyethoxy)-
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Record name 1-ethoxy-2-(2-methoxyethoxy)ethane
Source European Chemicals Agency (ECHA)
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Record name DIETHYLENE GLYCOL ETHYL METHYL ETHER
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Synthesis routes and methods I

Procedure details

Into a 500 ml-volume three-neck flask, 71.5 g (0.42 mol) of 2-tetrahydropyranyl methacrylate, 19.5 g (0.12 mol) of p-acetoxystyrene, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in a mixed solvent of propylene glycol monomethyl ether acetate and diethylene glycol ethyl methyl ether, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A1-7 (2-tetrahydropyranyl methacrylate/p-acetoxystyrene/2-hydroxyethyl methacrylate) as a solution in a mixed solvent of propylene glycol monomethyl ether acetate and diethylene glycol ethyl methyl ether.
Quantity
71.5 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 500 ml-volume three-neck flask, 66.4 g (0.42 mol) of 1-ethoxyethyl methacrylate, 21.1 g (0.12 mol) of benzyl methacrylate, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in diethylene glycol ethyl methyl ether, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A1-3 (1-ethoxyethyl methacrylate/benzyl methacrylate/2-hydroxyethyl methacrylate) as a diethylene glycol ethyl methyl ether solution.
Quantity
66.4 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a 500 ml-volume three-neck flask, 63.7 g (0.30 mol) of 1-cyclohexyloxyethyl methacrylate, 40.3 g (0.30 mol) of p-methoxystyrene and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in diethylene glycol ethyl methyl ether, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A1-6 (1-cyclohexyloxyethyl methacrylate/p-methoxystyrene) as a diethylene glycol ethyl methyl ether solution.
Name
1-cyclohexyloxyethyl methacrylate
Quantity
63.7 g
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Into a 500 ml-volume three-neck flask, 57.0 g (0.36 mol) of 2-tetrahydropyranyl methacrylate, 31.7 g (0.18 mol) of p-vinylphenyl glycidyl ether, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in diethylene glycol ethyl methyl ether, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A-6 (2-tetrahydropyranyl methacrylate/p-vinylphenyl glycidyl ether/2-hydroxyethyl methacrylate) as a diethylene glycol ethyl methyl ether solution.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Into a 500 ml-volume three-neck flask, 38.0 g (0.24 mol) of 1-ethoxyethyl methacrylate, 21.3 g (0.15 mol) of glycidyl methacrylate, 26.4 g (0.15 mol) of benzyl methacrylate, 5.2 g (0.06 mol) of methacrylic acid and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in a mixed solvent of propylene glycol monomethyl ether acetate and diethylene glycol ethyl methyl ether, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A-7 (1-ethoxyethyl methacrylate/glycidyl methacrylate/benzyl methacrylate/methacrylic acid) as a solution in a mixed solvent of propylene glycol monomethyl ether acetate and diethylene glycol ethyl methyl ether.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-2-(2-methoxyethoxy)ethane
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-2-(2-methoxyethoxy)ethane
Reactant of Route 3
1-Ethoxy-2-(2-methoxyethoxy)ethane
Reactant of Route 4
Reactant of Route 4
1-Ethoxy-2-(2-methoxyethoxy)ethane
Reactant of Route 5
Reactant of Route 5
1-Ethoxy-2-(2-methoxyethoxy)ethane
Reactant of Route 6
Reactant of Route 6
1-Ethoxy-2-(2-methoxyethoxy)ethane
Customer
Q & A

Q1: How does the presence of a trifluoromethyl group influence the properties of ether-based solvents for lithium secondary batteries?

A1: The research article highlights the impact of incorporating a trifluoromethyl (CF3-) group into the structure of ether-based solvents, specifically comparing EMEE with its trifluorinated analog, 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane (TFEMEE). The strong electron-withdrawing nature of the CF3- group leads to several notable effects:

  • Increased Relative Permittivity: TFEMEE exhibits a higher relative permittivity compared to EMEE []. This suggests that TFEMEE possesses a greater ability to separate and stabilize ions in solution, a crucial factor for electrolyte performance in batteries.
  • Higher Viscosity: The presence of the CF3- group also results in increased viscosity for TFEMEE []. Higher viscosity can negatively impact ion mobility within the electrolyte, potentially hindering battery performance.
  • Enhanced Anodic Stability: TFEMEE demonstrates improved anodic stability compared to EMEE []. This enhanced stability at higher voltages is beneficial for achieving a wider operational voltage window in lithium-ion batteries.

Q2: How does the viscosity of EMEE change with temperature, and how does this compare to its fluorinated counterpart, TFEMEE?

A2: The research indicates that EMEE exhibits low kinematic viscosity, particularly at elevated temperatures []. Interestingly, despite the generally higher viscosity of TFEMEE due to the presence of the CF3- group, its kinematic viscosity becomes comparable to that of EMEE at higher temperatures []. This finding suggests that TFEMEE might mitigate the negative impact of its intrinsically higher viscosity during high-temperature battery operation.

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